

Comprehensive Characterization & Comparison Guide: N-Fmoc-2,3-dimethoxy-D-phenylalanine

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Compound of Interest

Compound Name: *N-Fmoc-2,3-dimethoxy-D-phenylalanine*

Cat. No.: B12275884

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Executive Summary

N-Fmoc-2,3-dimethoxy-D-phenylalanine is a specialized non-canonical amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce conformational constraints and modulate the lipophilicity of bioactive peptides. Its "D" configuration confers resistance to proteolytic degradation, while the 2,3-dimethoxy substitution pattern on the phenyl ring alters the electronic properties and steric profile compared to the more common 3,4-dimethoxy or unsubstituted phenylalanine.

This guide provides a rigorous technical comparison of this compound against its regioisomers and protected alternatives, focusing on Nuclear Magnetic Resonance (NMR) as the primary tool for structural validation.

Key Technical Specifications

- Chemical Formula: $C_{26}H_{25}NO_6$ [1]
- Molecular Weight: 447.48 g/mol

- Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
- Critical Quality Attribute (CQA): Regiochemical purity (distinguishing 2,3-OMe from 3,4-OMe isomers) and enantiomeric purity (D vs. L).

Structural Characterization & NMR Analysis

Theoretical Basis of Identification

In an achiral solvent (e.g., DMSO- d_6 or $CDCl_3$), the NMR spectrum of the D-enantiomer is identical to the L-enantiomer. Therefore, standard 1H NMR confirms chemical structure and regiochemistry, while chiral HPLC or derivatization with chiral shift reagents (e.g., $Eu(hfc)_3$) is required to verify the D-configuration.

1H NMR Assignment (400 MHz, DMSO- d_6)

The following data represents the characteristic signals for **N-Fmoc-2,3-dimethoxy-D-phenylalanine**.

Proton Group	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
Amide NH	7.60 – 7.70	Doublet	1H	Characteristic amide doublet, exchangeable with D ₂ O.
Fmoc Aromatics	7.89, 7.72, 7.41, 7.32	Multi-plet	8H	Standard Fmoc pattern: 2 pseudo-doublets (H1/H8, H4/H5) and 2 pseudo-triplets.
Phenyl Ring (H-6)	6.90 – 7.00	Doublet	1H	Ortho to alkyl chain, meta to OMe.
Phenyl Ring (H-5)	6.95 – 7.05	Triplet	1H	Meta to both substituents (overlaps often occur here).
Phenyl Ring (H-4)	6.70 – 6.80	Doublet	1H	Ortho to 3-OMe group.
Alpha-CH (α -H)	4.35 – 4.45	Multiplet	1H	Deshielded by urethane and carboxylic acid.
Fmoc CH ₂	4.20 – 4.30	Doublet	2H	Diastereotopic protons often appear as a split doublet.
Fmoc CH	4.15 – 4.25	Triplet	1H	Bridgehead proton of the fluorenyl group.

Methoxy (OCH ₃)	3.75, 3.72	Singlets	6H	Distinct singlets. 2-OMe is often shielded relative to 3-OMe due to steric twist.
Beta-CH ₂ (β-H)	2.90 – 3.15	dd (Split)	2H	Diastereotopic methylene protons; distinct ABX system with α-H.

The Regioisomer Problem: 2,3- vs. 3,4-Dimethoxy

The most common synthetic impurity or misidentified product is the 3,4-dimethoxy isomer. NMR is the definitive method to distinguish them based on aromatic splitting patterns.

Feature	2,3-Dimethoxy (Target)	3,4-Dimethoxy (Alternative/Impurity)
Aromatic Pattern	ABC System: 3 adjacent protons (H4, H5, H6).	ABX System: Isolated H2 (singlet) + H5/H6 (doublets).
Splitting	Two doublets and one triplet (or dd).	One singlet (H2), two doublets (H5, H6).
Methoxy Shifts	Often distinct ($\Delta\delta > 0.05$ ppm) due to ortho-effect.	Often very close or overlapping singlets.
Steric Effect	2-OMe causes restricted rotation of the side chain.	Minimal steric hindrance on the side chain.

Experimental Protocol: Self-Validating Characterization

Expert Insight: This protocol includes an internal "System Suitability Test" using the residual solvent peak to ensure calibration accuracy.

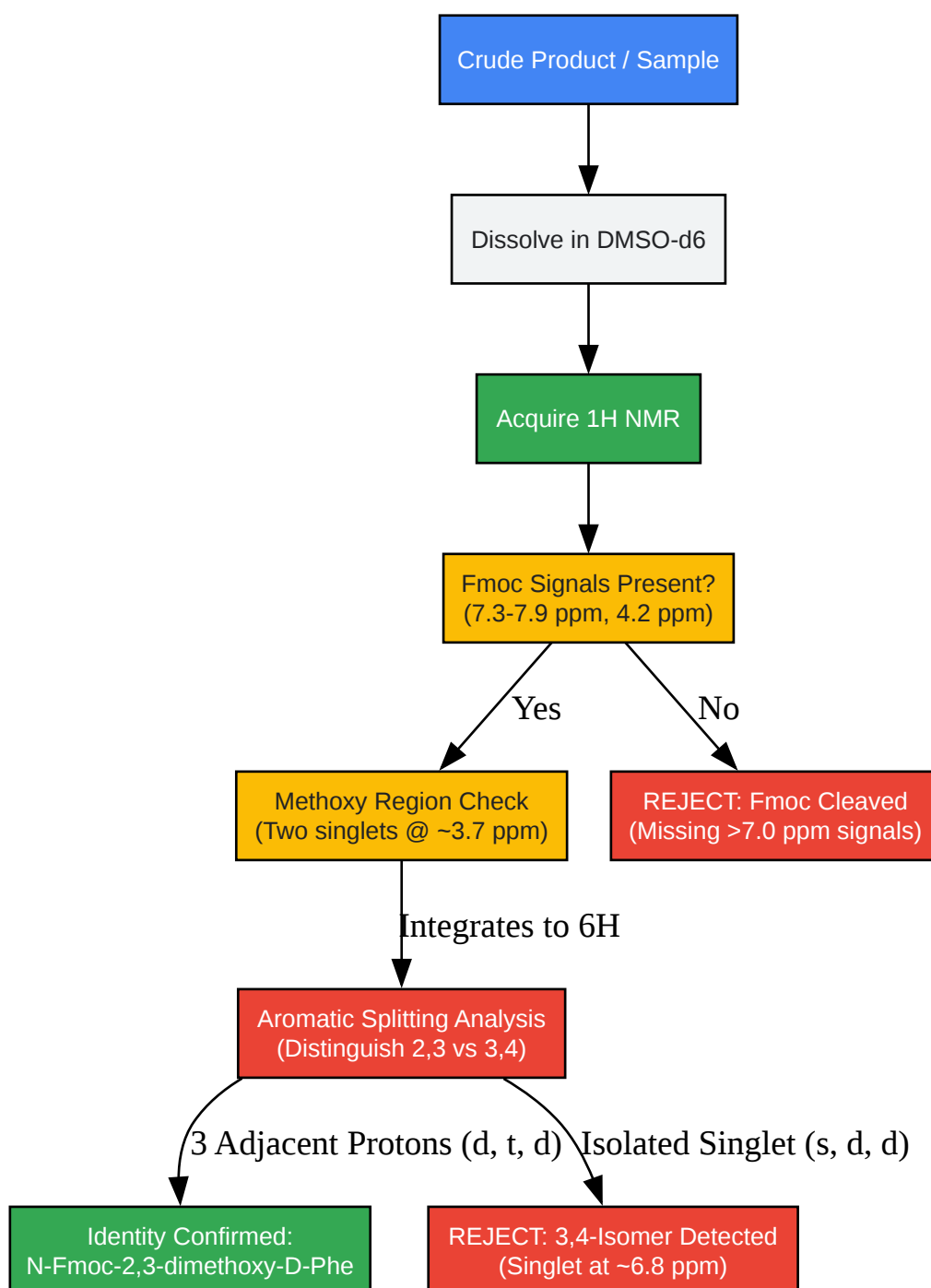
Step-by-Step Methodology

- Sample Preparation:
 - Weigh 5–10 mg of **N-Fmoc-2,3-dimethoxy-D-phenylalanine**.
 - Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ can be used, but DMSO is preferred for Fmoc-amino acids to prevent aggregation and improve solubility.
 - Validation: Ensure the solution is clear. Turbidity indicates residual salts or free amino acid zwitterions.
- Acquisition Parameters (Standard 400 MHz):
 - Pulse Sequence: zg30 (30° pulse angle).
 - Scans (NS): 16 or 32 (Sufficient for >98% purity).
 - Relaxation Delay (D1): 1.0 – 2.0 seconds.
 - Temperature: 298 K (25°C).
- Processing & Calibration:
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Calibrate: Set the residual DMSO quintet center to 2.50 ppm.
 - Phasing: Ensure the Fmoc doublet at ~7.89 ppm is purely absorptive (upward).
- Interpretation Logic (The "Check" Step):
 - Check 1: Integrate the Fmoc CH₂ (4.2-4.3 ppm). Set value to 2.00.
 - Check 2: Verify the Methoxy region (3.7-3.8 ppm) integrates to ~6.00 relative to the Fmoc CH₂.
 - Pass Criteria: If Methoxy integration is < 5.8 or > 6.2, check for solvent peaks or incomplete deprotection impurities.

Visual Analysis Workflows

Structural Verification Logic

The following diagram illustrates the decision tree for validating the identity of the compound using NMR data.



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Caption: Logic flow for discriminating the target 2,3-dimethoxy isomer from common impurities using ¹H NMR.

Synthetic Context & Application

Understanding where this data fits in the drug development pipeline.[1]



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Caption: The critical role of NMR QC before introducing the expensive building block into SPPS.

Comparative Performance Analysis

This section compares **N-Fmoc-2,3-dimethoxy-D-phenylalanine** against its closest functional alternatives in peptide engineering.

Feature	N-Fmoc-2,3-dimethoxy-D-Phe	N-Fmoc-3,4-dimethoxy-D-Phe	N-Fmoc-D-Phe (Unsubstituted)
Electronic Effect	Electron-rich; 2-position induces steric twist.	Electron-rich; planar orientation preferred.	Neutral; standard aromatic stacking.
Lipophilicity	High (Methoxy groups increase logP).	High.	Moderate.
NMR Diagnostic	Distinct: No aromatic singlet.	Distinct: Aromatic singlet (H2) present.	Standard 5-proton multiplet.
Proteolytic Stability	High (D-isomer + Steric bulk).	High (D-isomer).	High (D-isomer only).
Common Use	Constraining backbone conformation (sterics).	Mimicking DOPA/Catecholamine s.	Standard hydrophobic residue.

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